molecular formula C11H19NOS B15243162 (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B15243162
M. Wt: 213.34 g/mol
InChI Key: MBLKYTLCBBJZKP-UHFFFAOYSA-N
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Description

(1-Methoxybutan-2-yl)[(5-Methylthiophen-2-yl)methyl]amine (: 1343076-84-5) is an organic compound with the molecular formula C11H19NOS and a molecular weight of 213.34 g/mol . This amine derivative features a thiophene ring, specifically a 5-methylthiophen-2-yl group, linked to a methylamine group that is further substituted with a 1-methoxybutan-2-yl chain . This molecular architecture, combining a heteroaromatic thiophene core with a flexible aliphatic chain containing an ether linkage, presents a versatile platform for structural-activity relationship (SAR) studies in medicinal chemistry and organic synthesis . The compound is characterized by a defined stereocenter, and its structure offers a good balance of polarity and lipophilicity (calculated XLogP3: 2.2), which can influence its solubility properties and make it suitable for further chemical modifications . As a building block, it holds value in the exploration of novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

1-methoxy-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine

InChI

InChI=1S/C11H19NOS/c1-4-10(8-13-3)12-7-11-6-5-9(2)14-11/h5-6,10,12H,4,7-8H2,1-3H3

InChI Key

MBLKYTLCBBJZKP-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine typically involves multiple steps. One common method includes the alkylation of a thiophene derivative with a butylamine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

Although not widely used in medicine, this compound has potential applications in drug discovery and development. Its ability to modulate biological pathways can be explored for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The methoxy group and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine Functional Group Comparisons

Methyl Diethanol Amine (MDEA)
  • Structure: Tertiary amine with two ethanol groups.
  • Applications : Widely used in CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g when impregnated in mesoporous carbon) .
  • Key Differences: Unlike the target compound, MDEA is hydrophilic and optimized for gas adsorption.
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine
  • Structure : Secondary amine with a 5-methylthiophen-2-yl group and a 2-methylphenylethyl substituent.
  • Molecular Formula : C₁₆H₂₁NS (259.41 g/mol) .
  • Comparison : Both compounds share a 5-methylthiophen-2-ylmethyl moiety, but the target compound substitutes the aromatic phenyl group with a methoxybutan-2-yl chain. This structural variation could influence solubility, bioavailability, or binding affinity in pharmaceutical contexts.

Thiophene-Containing Amines

Tetrahydroquinazolin-2-amine Derivatives
  • Examples : 4-(5-Methylthiophen-2-yl)-8-[(5-methylthiophen-2-yl)methylene]-5,6,7,8-tetrahydroquinazolin-2-amine .
  • Synthesis : Prepared via one-pot multicomponent reactions involving thiophene carboxaldehydes, cyclic ketones, and guanidine carbonate.
  • Applications : Evaluated for antibacterial activity, highlighting the biological relevance of thiophene-amine hybrids.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Properties References
(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine C₁₁H₁₉NOS 213.34 Secondary amine, thiophene, methoxy Unknown (speculative: drug synthesis)
Methyl Diethanol Amine (MDEA) C₅H₁₃NO₂ 119.16 Tertiary amine, hydroxyl CO₂ capture (2.63 mmol/g adsorption)
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 Secondary amine, thiophene, aryl Not specified (structural analog)
Tetrahydroquinazolin-2-amine Derivatives Varies (e.g., C₁₈H₂₀N₄S₂) ~350–400 Thiophene, cyclic amine Antibacterial activity

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy, thiophene, and amine proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₂₁NO₂S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

What strategies are effective in resolving stereochemical uncertainties in the amine moiety during synthesis?

Advanced
The 1-methoxybutan-2-yl group introduces a stereocenter. Strategies include:

  • Chiral chromatography : Use Chiralpak® columns to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination .
  • Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

What are the documented biological activities of structurally similar amines, and how can these inform target compound studies?

Basic
Analogous compounds exhibit:

  • Antimicrobial activity : MIC assays against E. coli and S. aureus .
  • Anticancer potential : Cytotoxicity screening in HeLa or MCF-7 cell lines .
    Methodology :

Perform in vitro dose-response assays (0.1–100 µM).

Compare results with control compounds (e.g., 5-methylfurfurylamine) .

How can computational modeling predict the binding affinity of this compound to neurological targets, and what validation experiments are needed?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A) .
  • MD simulations : Assess binding stability over 100 ns trajectories .
    Validation :

Surface plasmon resonance (SPR) : Measure real-time binding kinetics.

Radioligand displacement assays : Use [³H]-LSD as a competitive ligand .

What are the key stability considerations for storing this compound, and how do functional groups influence degradation?

Q. Basic

  • Storage : Argon atmosphere, –20°C, and desiccated to prevent oxidation of the thiophene ring and amine group .
  • Degradation pathways :
    • Hydrolysis of the methoxy group under acidic conditions.
    • Thiophene ring oxidation in the presence of light .

What synthetic pathways minimize the formation of by-products like Schiff bases during reductive amination?

Q. Advanced

  • Low-temperature reaction : Conduct at 0–5°C to slow Schiff base formation .
  • Excess reducing agent : Use 1.5 equivalents of NaBH₄ to drive complete reduction .
  • pH control : Maintain pH 7–8 with ammonium chloride buffer to stabilize intermediates .

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